5-Methyl vs. 4-Methyl Regioisomer Physicochemical Profile
The 5-methyl regioisomer (target compound) and its 4-methyl analog exhibit identical computed global descriptors: TPSA = 67.15 Ų, cLogP = 0.79, H-bond acceptors = 4, H-bond donors = 2, and rotatable bonds = 6 . Because these whole-molecule properties do not differentiate the two isomers, any differential biological activity must arise from local steric or electronic effects unique to the 5-methyl substitution pattern [1].
| Evidence Dimension | Computed physicochemical parameters (TPSA, cLogP, HBA, HBD, RotB) |
|---|---|
| Target Compound Data | TPSA 67.15 Ų; cLogP 0.78682; HBA 4; HBD 2; RotB 6 |
| Comparator Or Baseline | 4-methyl regioisomer: TPSA 67.15 Ų; cLogP 0.78682; HBA 4; HBD 2; RotB 6 |
| Quantified Difference | No difference in global computed descriptors |
| Conditions | Computed values (drug-likeness parameters) reported by ChemScene for both compounds |
Why This Matters
Demonstrates that selection between regioisomers cannot rely on standard computational filters and must be driven by specific target-engagement or synthetic-route requirements.
- [1] PubChem. 2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid, CID entry. Structural comparison with regioisomers. View Source
